molecular formula C24H31FO5 B1672912 Fluorometholone CAS No. 426-13-1

Fluorometholone

Cat. No. B1672912
CAS RN: 426-13-1
M. Wt: 376.5 g/mol
InChI Key: YRFXGQHBPBMFHW-QVVVBGRGSA-N
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Description

Fluorometholone is a corticosteroid (steroid medicine) used to treat eye conditions caused by inflammation (swelling). It helps reduce the swelling in the eye .


Synthesis Analysis

The synthesis of Fluorometholone involves obtaining compounds of formula (I) and (V), wherein R 1 is C 1 -C 6 alkyl; and R 2 is OR 3, OC (=O)R 4 or O- (HPG), wherein R 3 is H, C 1 -C 6 alkyl or C 6 -C 14 aryl; R 4 is H or C 1 -C 6 alkyl; and HPG is a hydroxyl protecting group . The dehydrogenation of the compounds of formula (V) comprises the regioselective formation of a silyl enol ether and subsequent oxidation in the presence of a quinone and a base .


Chemical Reactions Analysis

Fluorometholone is a synthetic glucocorticoid used in the treatment of inflammatory eye diseases .


Physical And Chemical Properties Analysis

Fluorometholone has a molecular formula of C22H29FO4 and a molecular weight of 376.5 g/mol . Its IUPAC name is (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one .

Scientific Research Applications

1. Treatment of Severe Allergic Conjunctival Diseases

  • Application Summary: Fluorometholone is used in combination with azelastine for the treatment of severe allergic conjunctival diseases (ACD). The study evaluated the efficacy of the isolated use of fluorometholone compared with the combined use of azelastine and fluorometholone .
  • Methods of Application: Patients with severe ACD were randomized into two groups: one treated with topical 0.1% fluorometholone combined with 0.05% azelastine and the other with 0.1% fluorometholone alone .
  • Results: Both the isolated use of fluorometholone and combined use of azelastine and fluorometholone are effective in alleviating the signs and symptoms of severe ACD .

2. Determination of Fluorometholone in Mixtures

  • Application Summary: Stability-indicating reversed-phase liquid chromatographic methods were developed and validated for the determination of fluorometholone (FLU) in its mixtures with sodium cromoglycate (SCG) and tetrahydrozoline hydrochloride (THZ) .
  • Methods of Application: The first HPLC method was based on isocratic elution of FLU and SCG along with their alkaline degradation products. The second HPLC method was based on isocratic elution of FLU, its alkaline degradation product and THZ .
  • Results: Linearity, accuracy and precision were found to be acceptable over the concentration range of 5–50 and 10–500 μg mL −1 for FLU and SCG (Method 1) and over the concentration range of 5–80 and 5–60 μg mL −1 for FLU and THZ (Method 2), respectively .

3. Inhibition of Inflammatory Response

  • Application Summary: Corticosteroids such as fluorometholone inhibit the inflammatory response to a variety of inciting agents and probably delay or slow healing .
  • Methods of Application: Fluorometholone is applied topically to the eye to inhibit the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .
  • Results: Fluorometholone is an ophthalmic corticosteroid used for the relief of inflammation located in both the palpebral and bulbar conjunctiva, the cornea, and the anterior segment of the globe of the eye .

Safety And Hazards

Fluorometholone is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Amneal Pharmaceuticals announced the approval and launch of fluorometholone ophthalmic suspension. The product received 180-day competitive generic therapy (CGT) exclusivity from the U.S. Food and Drug Administration, a status that applies to first-marketed generics of key medicines .

Relevant Papers

  • A study evaluated the efficacy of the isolated use of fluorometholone compared with the combined use of azelastine and fluorometholone for the treatment of severe allergic conjunctival disease (ACD). The study found that while both the isolated use of fluorometholone and combined use of azelastine and fluorometholone are effective in alleviating the signs and symptoms of severe ACD, optimal response can be achieved with adjunctive treatment including azelastine .
  • Another study compared the efficacy and safety of 0.1% bromfenac sodium ophthalmic solution and 0.02% fluorometholone ophthalmic suspension in the inhibition of multiple inflammatory cytokines in the aqueous humour of patients with pseudophakic eyes who had undergone phacoemulsification and intraocular lens implantation .
  • A study compared the efficacy and safety of loteprednol etabonate versus fluorometholone in the treatment of patients after corneal refractive surgery .

properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15-,17-,18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOZLTXFLGPHNG-KNAQIMQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047435
Record name Fluorometholone
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Molecular Weight

376.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Fluorometholone
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Solubility

1.66e-02 g/L
Record name Fluorometholone
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Mechanism of Action

There is no generally accepted explanation for the mechanism of action of ocular corticosteroids. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Their primary target is the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes.
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Product Name

Fluorometholone

CAS RN

426-13-1
Record name Fluorometholone
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Melting Point

292-303, 297 °C
Record name Fluorometholone
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Record name Fluorometholone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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